molecular formula C19H23IN2O3 B15196628 1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide

1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide

Cat. No.: B15196628
M. Wt: 454.3 g/mol
InChI Key: BWYDEUPUKJMRPE-UHFFFAOYSA-N
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Description

1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide is a compound that combines two distinct chemical entities: 1-iodo-2,3,4,5-tetramethylbenzene and N-(2-methyl-3-nitrophenyl)acetamide The former is an aryl halide, while the latter is an aromatic amide

Properties

Molecular Formula

C19H23IN2O3

Molecular Weight

454.3 g/mol

IUPAC Name

1-iodo-2,3,4,5-tetramethylbenzene;N-(2-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C10H13I.C9H10N2O3/c1-6-5-10(11)9(4)8(3)7(6)2;1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h5H,1-4H3;3-5H,1-2H3,(H,10,12)

InChI Key

BWYDEUPUKJMRPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)I.CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .

N-(2-methyl-3-nitrophenyl)acetamide can be prepared by acetylation of 2-methyl-3-nitroaniline using acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of these compounds follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-iodo-2,3,4,5-tetramethylbenzene primarily undergoes substitution reactions due to the presence of the iodine atom. Common reactions include:

N-(2-methyl-3-nitrophenyl)acetamide can undergo:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Substituted benzene derivatives.

    Coupling Reactions: Biaryl compounds.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

1-iodo-2,3,4,5-tetramethylbenzene is used in organic synthesis as a building block for more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its reactivity in coupling reactions .

N-(2-methyl-3-nitrophenyl)acetamide has applications in medicinal chemistry as an intermediate in the synthesis of various drugs. It is also used in the development of dyes and pigments due to its aromatic structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-tetramethyl-1-iodobenzene: Similar structure but different substitution pattern.

    N-(2-methyl-4-nitrophenyl)acetamide: Similar functional groups but different substitution on the aromatic ring.

Uniqueness

1-iodo-2,3,4,5-tetramethylbenzene is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. N-(2-methyl-3-nitrophenyl)acetamide is unique due to the position of the nitro and acetamide groups, which influence its chemical behavior and applications.

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